锑,与锌的化合物(1:1)

描述

Synthesis Analysis

Solvothermal synthesis is a common method used for preparing antimony chalcogenides containing transition metal zinc ions. Compounds like [Zn(tren)2H]SbSe4 and Rb2ZnSb4S8 are examples of materials synthesized using this method, showcasing varied structural configurations such as trigonal-bipyramidal and tetrahedral structures of the Zn2+ ion (Shele et al., 2021). Another approach involves solid-state synthesis techniques, as demonstrated in the formation of zinc-antimony oxide crystals, crystallizing in the tetragonal crystal system (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of antimony-zinc compounds can vary significantly. For instance, zinc-antimony oxide synthesized by solid-state techniques shows a primitive tetragonal crystal structure, highlighting the versatility of antimony-zinc compounds in adopting different crystallographic configurations (Khalid et al., 2016).

Chemical Reactions and Properties

Antimony's interaction with zinc can lead to interesting chemical reactions and properties, especially in the context of their use in batteries and electronics. For example, antimony can reversibly alloy with zinc, forming ZnSb phases, which demonstrates its potential as an alloying-type Zn storage material and highlights its role in suppressing Zn dendrite formation in batteries (Tian et al., 2021).

Physical Properties Analysis

The physical properties of antimony-zinc compounds are closely linked to their structural characteristics. For example, the density measurements of liquid antimony-zinc alloys over the entire phase diagram show a monotonic behavior, reflecting the compounds' stability and potential application areas (Dim et al., 1981).

Chemical Properties Analysis

The chemical properties of antimony-zinc compounds, such as their behavior during the electrocrystallization of zinc from sulfate solutions, reveal the complex interactions between antimony and zinc. Antimony ions can influence the current yield of zinc, demonstrating the nuanced effects of antimony on zinc's electrochemical properties (Tripathy et al., 2003).

科学研究应用

能量存储和电池

锑锌合金(如 Zn4Sb3)因其在能量存储应用中的潜力而受到探索,特别是作为锂离子电池中负极材料的潜力。这些材料在与石墨添加剂结合时的可逆容量和循环性能,显示出提高电池效率和容量的希望。循环过程中含锂化合物的形成有助于其较高的初始可逆容量和良好的容量保持率,使其成为电池技术的有希望的候选者 (Zhao 和 Cao,2001 年)。此外,以锑工程 MXene 为阳极的可充电锌基电池的开发展示了在稳定性和枝晶抑制方面的显着改进,进一步突出了锑锌化合物在推进电池技术中的作用 (Tian 等,2021 年)。

材料科学和冶金学

在材料科学领域,锑和锌化合物因其独特的性质而被合成和研究。例如,锑硫族化物与锌的溶剂热合成揭示了有趣的结构和光学性质,在半导体和光催化剂中具有潜在应用 (Shele 等,2021 年)。锑化锌的热电性能,特别是在薄膜形式中的性能,已针对在能量转换器件中的应用进行了研究。这些材料表现出高功率因数和低热导率的组合,是高效热电转换的理想选择 (Liu 等,2019 年)。

环境应用

锑锌化合物在环境修复方面的能力也得到了探索。例如,使用沸石咪唑酸盐骨架-8 (ZIF-8) 去除采矿废水中的锑展示了这些材料在解决重金属污染方面的潜力。ZIF-8 在捕获 Sb(V) 方面的去除效率和稳定性很高,突出了其在环境管理中的适用性 (Li 等,2021 年)。

安全和危害

属性

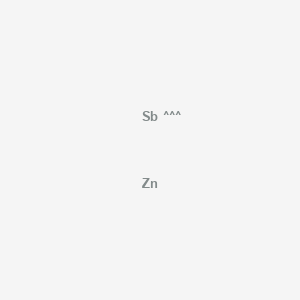

IUPAC Name |

antimony;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sb.Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJCMXPZSYNVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

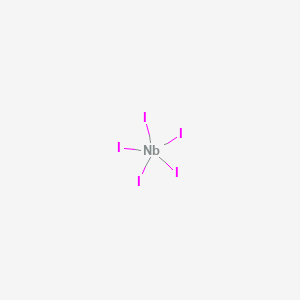

Canonical SMILES |

[Zn].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSb, SbZn | |

| Record name | zinc antimonide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_antimonide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc antimonide | |

CAS RN |

12039-35-9 | |

| Record name | Antimony, compd. with zinc (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony, compd. with zinc (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with zinc (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)